
Cadmium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium and zinc are both metals belonging to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is often found alongside zinc ores. Zinc, on the other hand, is a more abundant element and is widely used in various industrial applications. Both elements share similar chemical properties but differ in their physical characteristics and toxicity levels. Cadmium is known for its toxicity and is used in batteries, coatings, and pigments, while zinc is essential for human health and is used in galvanization, alloys, and as a dietary supplement .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium is typically produced as a by-product of zinc refining. The primary method involves the roasting of zinc sulfide ores, which results in the formation of zinc oxide and cadmium oxide. The cadmium oxide is then reduced to metallic cadmium using carbon. Zinc is produced through the electrolysis of zinc sulfate solution, which is obtained by leaching zinc oxide with sulfuric acid .
Industrial Production Methods
In industrial settings, cadmium is recovered from zinc smelting processes. The cadmium is separated from zinc and other impurities through a series of steps, including distillation and electrolysis. Zinc production involves the roasting of zinc sulfide ores to produce zinc oxide, which is then reduced to metallic zinc using either the electrolytic process or the thermal reduction process .
Chemical Reactions Analysis
Types of Reactions
Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. Cadmium reacts with oxygen to form cadmium oxide, while zinc forms zinc oxide. Both metals react with acids to produce hydrogen gas and their respective metal salts .
Common Reagents and Conditions
Oxidation: Cadmium and zinc react with oxygen at elevated temperatures to form their oxides.
Reduction: Cadmium oxide can be reduced to metallic cadmium using carbon, while zinc oxide can be reduced using carbon or electrolysis.
Substitution: Both metals can undergo substitution reactions with halogens to form metal halides
Major Products Formed
Cadmium Oxide (CdO): Formed by the oxidation of cadmium.
Zinc Oxide (ZnO): Formed by the oxidation of zinc.
Cadmium Chloride (CdCl₂): Formed by the reaction of cadmium with hydrochloric acid.
Zinc Chloride (ZnCl₂): Formed by the reaction of zinc with hydrochloric acid.
Scientific Research Applications
Cadmium and zinc have numerous applications in scientific research:
Chemistry: Cadmium is used in the synthesis of cadmium-doped zinc oxide nanoparticles, which have applications in gas sensing and catalysis.
Biology: Zinc is an essential trace element for human health, playing a crucial role in enzyme function and protein synthesis.
Medicine: Zinc is used in dietary supplements and as a treatment for zinc deficiency.
Industry: Cadmium is used in nickel-cadmium batteries, pigments, and coatings. .
Mechanism of Action
Cadmium exerts its toxic effects by binding to proteins and enzymes, disrupting their function. It can replace zinc in various biological molecules, leading to oxidative stress and cellular damage. Cadmium also activates the high zinc response by binding to the HIZR-1 nuclear receptor, mimicking the effects of zinc .
Zinc, on the other hand, is essential for numerous biological processes. It acts as a cofactor for many enzymes and is involved in DNA synthesis, protein synthesis, and cell division. Zinc also plays a role in immune function and wound healing .
Comparison with Similar Compounds
Cadmium and zinc are similar to other Group 12 elements, such as mercury. cadmium is more toxic than zinc and mercury. Zinc is unique in its essential role in human health, while cadmium and mercury are primarily known for their toxicity .
Similar Compounds
Mercury (Hg): Another Group 12 element, known for its toxicity and use in thermometers and dental amalgams.
Lead (Pb): Although not a Group 12 element, lead shares some chemical properties with cadmium and is also known for its toxicity.
Nickel (Ni): Often found in similar industrial applications as cadmium and zinc, particularly in battery production
Properties
CAS No. |
647831-84-3 |
|---|---|
Molecular Formula |
CdZn6 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
cadmium;zinc |
InChI |
InChI=1S/Cd.6Zn |
InChI Key |
HAHXYKRDVVLJOU-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


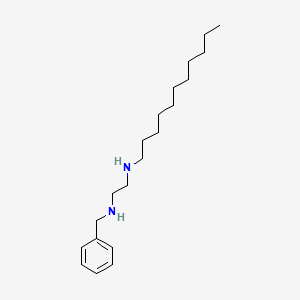
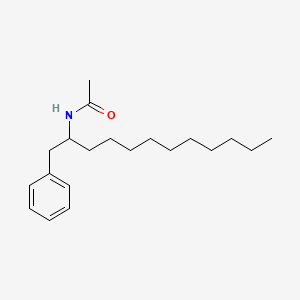
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
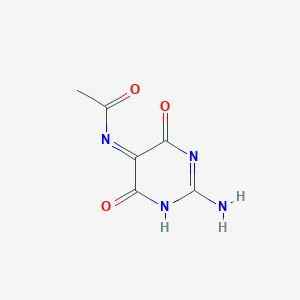
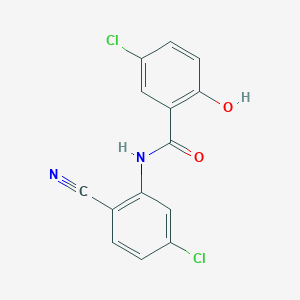

![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
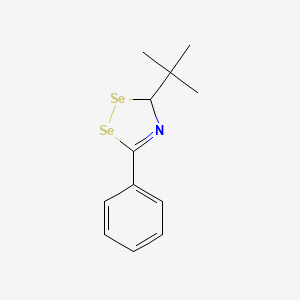
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
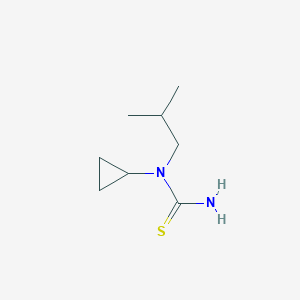
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)

